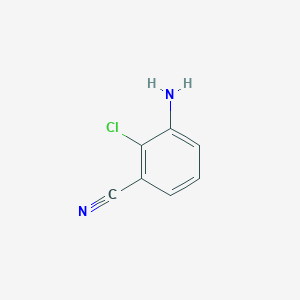
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone” is a chemical compound . It has immense potential for scientific research.
Molecular Structure Analysis
The molecular formula of “this compound” is C9H17N3O, and its molecular weight is 183.25 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the retrieved sources .Mecanismo De Acción
The exact mechanism of action of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone is not fully understood. However, studies have shown that it may act on various molecular targets, including the inhibition of cyclooxygenase-2 (COX-2) and the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). These molecular targets are involved in the regulation of inflammation and oxidative stress.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and inhibit tumor growth. This compound has also been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone in lab experiments is its potential as a therapeutic agent in various fields of research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone. One area of research is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of this compound in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of 1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone involves a multi-step process that includes the reaction of 4-phenylpiperazine with ethyl chloroacetate, followed by the cyclization of the intermediate product with 2,2-dimethylpropanoic acid. The final step involves the reduction of the resulting azetidine-1-carbonyl compound to yield this compound.
Aplicaciones Científicas De Investigación
1-(3-(4-Phenylpiperazine-1-carbonyl)azetidin-1-yl)ethanone has been studied extensively for its potential as a therapeutic agent in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
Propiedades
IUPAC Name |
1-[3-(4-phenylpiperazine-1-carbonyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13(20)19-11-14(12-19)16(21)18-9-7-17(8-10-18)15-5-3-2-4-6-15/h2-6,14H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYCASKEHXGNRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2624259.png)
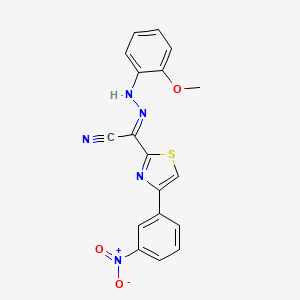
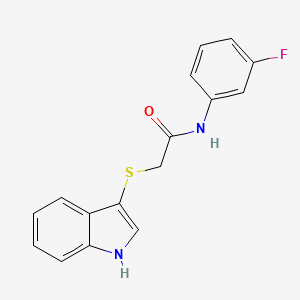
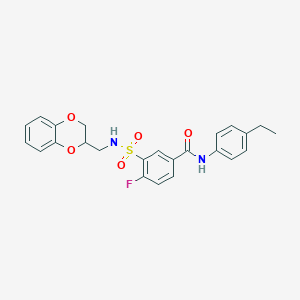
![Ethyl 4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylate](/img/structure/B2624267.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2624268.png)
![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)
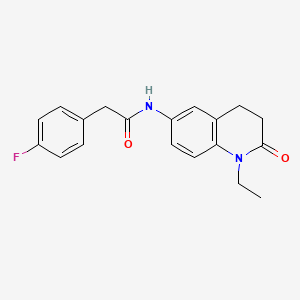
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)
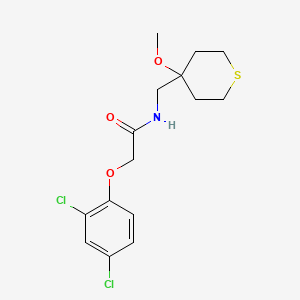
![5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2624277.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2624278.png)
